Taltobulin trifluoroacetate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Taltobulin trifluoroacetate involves several steps. One method begins with the Friedel-Crafts condensation of dimethylacrylic acid with benzene in the presence of aluminum chloride to produce 3-methyl-3-phenylbutanoic acid. This acid is then activated as a mixed anhydride by treatment with pivaloyl chloride and triethylamine, followed by coupling with the lithium salt of (S)-4-isopropyl-2-oxazolidinone to furnish the chiral N-acyl oxazolidinone. Subsequent steps include diastereoselective introduction of an azido group, catalytic hydrogenation, and several other reactions to yield the final tripeptide .

Analyse Chemischer Reaktionen

Taltobulin trifluoroacetate undergoes various chemical reactions, primarily involving its antimicrotubule activity. It inhibits the polymerization of tubulin, leading to the disruption of microtubule organization within cells. This disruption induces mitotic arrest and apoptosis . Common reagents used in these reactions include tubulin and various cell lines for in vitro studies .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Cancer Treatment

Taltobulin trifluoroacetate has been investigated for its efficacy in treating various cancers due to its mechanism of action as a vascular-disrupting agent. This property allows it to selectively target and damage the vasculature associated with tumors, leading to tumor necrosis and reduced growth rates.

2. Mechanistic Studies

Research has utilized this compound to explore the mechanisms underlying tubulin inhibition and its effects on cancer cell proliferation. Studies have shown that it can induce apoptosis in cancer cells at low nanomolar concentrations, highlighting its potential as an effective therapeutic agent.

3. Combination Therapies

This compound has been studied in combination with other chemotherapeutic agents, such as carboplatin. Research indicates that this combination can enhance therapeutic efficacy while potentially reducing systemic toxicity associated with higher doses of individual drugs.

Data Tables

Case Studies

Case Study 1: Efficacy in Breast Cancer Models

In a study involving MDA-MB-231 human breast tumor xenografts, this compound was administered at doses of 5 mg/kg twice weekly. Results indicated a significant delay in tumor growth compared to control groups, demonstrating its potential as a standalone or combinatorial therapy .

Case Study 2: Vascular Disruption Mechanism

A detailed examination of the vascular-disrupting effects of this compound revealed that it induces rapid changes in tumor blood flow, leading to increased necrosis within 24 hours post-treatment. This effect was confirmed through imaging techniques that tracked changes in vascular integrity .

Wirkmechanismus

The mechanism of action of Taltobulin trifluoroacetate involves its binding to the vinca domain between the alpha- and beta-subunits of tubulin. This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. The compound induces mitotic arrest and apoptosis by interfering with the normal function of microtubules during cell division . It also activates both the extracellular signal-regulated kinases and phosphoinositide 3-kinase/AKT signaling pathways, promoting cell viability and reducing apoptosis in certain contexts .

Vergleich Mit ähnlichen Verbindungen

Taltobulin trifluoroacetate is similar to other antimicrotubule agents such as docetaxel and paclitaxel. it is unique in its ability to circumvent P-glycoprotein-mediated resistance, which is a common issue with other antimicrotubule agents . Similar compounds include hemiasterlin, docetaxel, and paclitaxel . Each of these compounds has distinct molecular signatures and mechanisms of action, but this compound stands out due to its effectiveness against drug-resistant cancer cells .

Biologische Aktivität

Taltobulin trifluoroacetate, also known as HTI-286, is a synthetic analogue of the natural product hemiasterlin, which is derived from marine sponges. This compound has garnered significant attention due to its potent biological activity as an antimicrotubule agent, particularly in the context of cancer therapeutics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. It binds to the vinca domain of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells. This mechanism is crucial for its efficacy as a cytotoxic agent in cancer therapy.

- Inhibition of Tubulin Polymerization : Taltobulin inhibits the assembly of purified tubulin, which is essential for microtubule formation. This inhibition prevents normal cell division and induces cell death .

- Disruption of Microtubule Organization : In cellular environments, taltobulin disrupts the organization of microtubules, further contributing to its cytotoxic effects .

Cytotoxicity Profiles

Taltobulin has demonstrated significant cytotoxicity against various cancer cell lines. In comparative studies with hemiasterlin, taltobulin's potency was found to be slightly lower but still within a therapeutically relevant range.

Table 1: Cytotoxicity of this compound

The above table summarizes the IC50 values for this compound across different cancer cell lines. Notably, taltobulin exhibits sub-nanomolar potency against HER2-positive cell lines while showing negligible activity against HER2-negative cells.

Case Studies and Research Findings

- Phase II Clinical Trials : Taltobulin advanced to Phase II clinical trials for non-small cell lung cancer (NSCLC) but was halted due to business decisions by Wyeth. Despite this setback, its potential as a targeted therapy remains significant .

- Antibody-Drug Conjugates (ADCs) : Recent studies have explored the use of taltobulin as a payload in ADCs targeting HER2-positive cancers. These conjugates demonstrated exquisite cytotoxicity against HER2-expressing cells while sparing antigen-negative cells, suggesting a promising avenue for targeted cancer therapy .

- Resistance Mechanisms : Unlike other microtubule-targeting agents such as paclitaxel and vinblastine, taltobulin is noted for its ability to circumvent P-glycoprotein-mediated drug resistance, making it a valuable candidate in treating resistant cancer types .

Eigenschaften

IUPAC Name |

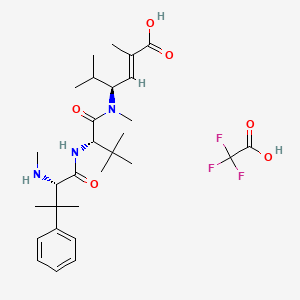

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N3O4.C2HF3O2/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;3-2(4,5)1(6)7/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);(H,6,7)/b18-16+;/t20-,21-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWPCKJNFBDPFA-LPWSJWOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.